R61 DD-Peptidase Inhibition: N-Benzoyl-β-sultam Occupies the Middle Ground in Potency and Selectivity
Among four N-aroyl-β-sultams tested against Streptomyces R61 DD-peptidase at pH 7 and 30 °C, the N-benzoyl derivative (3) exhibits a second-order inactivation rate constant (ki) of 7.00 × 10^2 M⁻¹ s⁻¹, placing it between the most potent N-p-nitro analog (ki = 4.78 × 10^3 M⁻¹ s⁻¹; 6.8-fold higher) and the least potent N-p-methoxy analog (ki = 3.79 × 10^2 M⁻¹ s⁻¹; 1.85-fold lower) [1]. The hydroxide-catalyzed hydrolysis rate (kOH) for the N-benzoyl compound is 1.38 × 10^4 M⁻¹ s⁻¹, yielding a ki/kOH ratio of 0.0507. This ratio reflects the degree to which the enzyme active site catalyzes sulfonyl transfer relative to simple chemical hydrolysis: the N-p-nitro analog achieves a ratio of 0.0923, while N-p-methoxy yields 0.0422. Thus, the N-benzoyl derivative offers a balanced profile of moderate chemical stability coupled with substantial enzymatic activation [2].
| Evidence Dimension | Second-order rate constant for R61 DD-peptidase inactivation (ki) and hydroxide-catalyzed hydrolysis (kOH) |
|---|---|
| Target Compound Data | ki = 7.00 × 10^2 M⁻¹ s⁻¹; kOH = 1.38 × 10^4 M⁻¹ s⁻¹; ki/kOH = 0.0507 |
| Comparator Or Baseline | N-p-nitro-β-sultam: ki = 4.78 × 10^3 M⁻¹ s⁻¹, kOH = 5.18 × 10^4 M⁻¹ s⁻¹, ki/kOH = 0.0923; N-p-chloro-β-sultam: ki = 1.64 × 10^3 M⁻¹ s⁻¹, kOH = 2.08 × 10^4 M⁻¹ s⁻¹, ki/kOH = 0.0788; N-p-methoxy-β-sultam: ki = 3.79 × 10^2 M⁻¹ s⁻¹, kOH = 8.99 × 10^3 M⁻¹ s⁻¹, ki/kOH = 0.0422 |
| Quantified Difference | Target ki is 6.8-fold lower than N-p-nitro, 2.3-fold lower than N-p-chloro, and 1.85-fold higher than N-p-methoxy. The ki/kOH ratio of 0.0507 is intermediate within the series. |
| Conditions | pH 7.0, 30 °C, I = 1.0 mol dm⁻³ (KCl), Streptomyces R61 DD-peptidase; rate constants have estimated error of ±3% [1]. |
Why This Matters
For procurement decisions in antibacterial research, the N-benzoyl derivative provides an intermediate inhibition potency and enzyme-activation ratio that is neither overly reactive (minimizing non-specific hydrolysis) nor inadequately active, making it a useful probe for structure-activity relationship (SAR) studies where both enzyme engagement and aqueous stability are required.
- [1] Llinás A, Ahmed N, Cordaro M, Laws AP, Frère JM, Delmarcelle M, Silvaggi NR, Kelly JA, Page MI. Inactivation of bacterial DD-peptidase by beta-sultams. Biochemistry. 2005 May 31;44(21):7738-46. Table 2. doi:10.1021/bi050110o. PMID: 15909988. View Source
- [2] Llinás A, Ahmed N, Cordaro M, Laws AP, Frère JM, Delmarcelle M, Silvaggi NR, Kelly JA, Page MI. Inactivation of bacterial DD-peptidase by beta-sultams. Biochemistry. 2005 May 31;44(21):7738-46. pp. 7741–7742. doi:10.1021/bi050110o. View Source
